Dimaprit dihydrochloride

Description

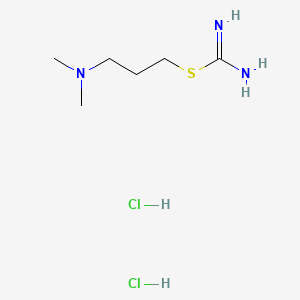

Structure

3D Structure of Parent

Properties

CAS No. |

23256-33-9 |

|---|---|

Molecular Formula |

C6H16ClN3S |

Molecular Weight |

197.73 g/mol |

IUPAC Name |

3-(dimethylamino)propyl carbamimidothioate;hydrochloride |

InChI |

InChI=1S/C6H15N3S.ClH/c1-9(2)4-3-5-10-6(7)8;/h3-5H2,1-2H3,(H3,7,8);1H |

InChI Key |

XFELLTMDCGRCBW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCSC(=N)N.Cl |

Other CAS No. |

23256-33-9 |

Pictograms |

Irritant |

Related CAS |

65119-89-3 (Parent) |

Synonyms |

Dihydrochloride, Dimaprit Dimaprit Dimaprit Dihydrochloride Dimaprit Maleate (1:1) |

Origin of Product |

United States |

Foundational & Exploratory

The Agonist at the Second Histamine Receptor: A Technical Guide to the Mechanism of Action of Dimaprit Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimaprit dihydrochloride is a potent and highly selective agonist for the histamine H2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Its principal mechanism of action involves the activation of the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade mediates a variety of physiological responses, most notably the stimulation of gastric acid secretion. Dimaprit also exhibits inhibitory effects on neuronal nitric oxide synthase (nNOS) at higher concentrations. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and pharmacological effects of this compound, supported by quantitative data and detailed experimental methodologies.

Introduction

Dimaprit, chemically known as S-[3-(N,N-dimethylamino)propyl]isothiourea, is a structural analog of histamine.[1] It has been instrumental in the characterization of the histamine H2 receptor and in understanding its physiological roles.[2] Its high selectivity for the H2 receptor over H1 and H3 receptors makes it a valuable pharmacological tool.[2] This document will delve into the core mechanism of action of this compound, presenting key pharmacological data, outlining experimental protocols for its study, and visualizing its signaling pathways.

Mechanism of Action

Histamine H2 Receptor Agonism

The primary mechanism of action of this compound is its function as a selective agonist at the histamine H2 receptor.[1][3] The H2 receptor is a Gs-protein coupled receptor. Upon binding of Dimaprit, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαs subunit. The activated Gαs-GTP complex then dissociates from the Gβγ dimer and stimulates adenylyl cyclase. Adenylyl cyclase, in turn, catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic AMP (cAMP). The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to a cellular response.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

In addition to its potent H2 receptor agonism, this compound has been shown to inhibit neuronal nitric oxide synthase (nNOS) with an IC50 of 49 μM.[3][4] This is a secondary mechanism and occurs at concentrations significantly higher than those required for H2 receptor activation.

Pharmacological Data

The following tables summarize the quantitative pharmacological data for this compound.

Table 1: Receptor Binding and Potency

| Parameter | Species/Tissue | Value | Reference(s) |

| Ki | Guinea pig right atrium | 44 µM | |

| IC50 (nNOS inhibition) | Not specified | 49 µM | [3][4] |

| Relative Potency vs. Histamine (H2 Receptor) | Guinea pig right atrium | 71% | [2] |

| Relative Potency vs. Histamine (H1 Receptor) | Not specified | <0.0001% | [2][3] |

| Relative Potency vs. Histamine (H3 Receptor) | Not specified | <0.008% |

Table 2: In Vivo Efficacy (Stimulation of Gastric Acid Secretion)

| Species | Route of Administration | Effective Dose/Concentration | Reference(s) |

| Rat | Intravenous (i.v.) infusion | 1.25 µmol/kg/min | [3] |

| Cat | Intravenous (i.v.) infusion | 2-64 µmol/h | [3] |

| Dog | Intravenous (i.v.) infusion | 1-100 nmol/kg/min | [3] |

Table 3: Cardiovascular Effects

| Species | Route of Administration | Effect | Dose/Concentration | Reference(s) |

| Cat | Intravenous (i.v.) | Dose-dependent decrease in blood pressure | 0.01-1 µmol/kg | [3] |

| Cat | Intra-arterial injection | Vasodilation in the femoral vascular bed | 1-100 nmol | [3] |

| Cat, Dog, Rat, Rabbit | Intravenous (i.v.) injection or infusion | Lowered systemic arterial blood pressure | Not specified | [5][6] |

Experimental Protocols

In Vivo Gastric Acid Secretion Assay (Rat Model)

This protocol is based on established methods for measuring gastric acid secretion in anesthetized rats.

Methodology:

-

Animal Preparation: Anesthetize a rat (e.g., with urethane). Perform a midline laparotomy to expose the stomach. Ligate the pylorus to prevent the passage of gastric contents into the duodenum.

-

Cannulation and Perfusion: Insert a cannula orally into the esophagus and secure it. Begin perfusion of the stomach with saline at a constant rate.

-

Sample Collection: Collect the gastric effluent at regular intervals (e.g., every 15 minutes).

-

Drug Administration: After a baseline collection period, administer this compound via intravenous infusion at the desired concentration.

-

Analysis: Determine the acid concentration in the collected samples by titration with a standardized sodium hydroxide (NaOH) solution to a pH of 7.0.

-

Data Calculation: Calculate the rate of acid output (in micromoles per minute).

Isolated Tissue Bath Assay (Guinea Pig Atrium)

This protocol describes a common method for assessing the inotropic effects of compounds on isolated cardiac tissue.

Methodology:

-

Tissue Preparation: Euthanize a guinea pig and rapidly excise the heart. Isolate the right atrium and suspend it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Transducer Attachment: Attach one end of the atrium to a fixed point and the other to an isometric force transducer to record the force of contraction.

-

Equilibration: Allow the tissue to equilibrate for a set period (e.g., 60 minutes) under a slight resting tension, with regular washing.

-

Drug Addition: Add cumulative concentrations of this compound to the organ bath at timed intervals.

-

Data Recording: Record the changes in the force of contraction.

-

Analysis: Construct a concentration-response curve to determine the EC50 value.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

This is a generalized protocol for measuring nNOS activity.

Methodology:

-

Reaction Setup: In a reaction vessel, combine a buffered solution containing purified nNOS enzyme, the substrate L-arginine (often radiolabeled), and necessary cofactors (NADPH, FAD, FMN, tetrahydrobiopterin, calmodulin, and Ca2+).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction vessels. Include a control with no inhibitor.

-

Incubation: Initiate the reaction and incubate at 37°C for a defined period.

-

Reaction Termination: Stop the reaction (e.g., by adding a stop buffer).

-

Product Measurement: Quantify the formation of the product, which can be radiolabeled L-citrulline or the stable nitric oxide metabolites, nitrite and nitrate (using the Griess assay).

-

Data Analysis: Calculate the percentage of nNOS inhibition for each concentration of Dimaprit and determine the IC50 value.

Conclusion

This compound is a cornerstone pharmacological tool for the study of the histamine H2 receptor. Its high selectivity and potent agonist activity have been crucial in elucidating the physiological and pathological roles of H2 receptor-mediated signaling. The primary mechanism of action involves the canonical Gs-adenylyl cyclase-cAMP pathway, leading to diverse cellular responses, most notably the stimulation of gastric acid secretion. While it also exhibits off-target effects on nNOS at higher concentrations, its utility as a selective H2 agonist in appropriate concentration ranges remains invaluable for researchers in physiology, pharmacology, and drug development. The experimental protocols outlined in this guide provide a framework for the continued investigation of Dimaprit and the broader field of histamine receptor pharmacology.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Histamine H2 receptor activates adenylate cyclase and PLC via separate GTP-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 4. Effect of dimaprit on gastric acid secretion in conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]

- 6. Stimulation of gastric acid secretion by dimaprit in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimaprit Dihydrochloride: A Technical Guide to a Selective Histamine H2 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimaprit dihydrochloride is a potent and highly selective agonist for the histamine H2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Its specificity has established it as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the H2 receptor, particularly in gastric acid secretion and potential immunomodulatory functions. This technical guide provides an in-depth overview of this compound, including its chemical properties, pharmacological profile with quantitative data, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action and experimental workflows.

Introduction

Histamine exerts its diverse biological effects through four distinct receptor subtypes: H1, H2, H3, and H4. The histamine H2 receptor, coupled to a stimulatory G-protein (Gs), plays a pivotal role in regulating gastric acid secretion in parietal cells. Activation of the H2 receptor initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Dimaprit is a structural analogue of histamine that demonstrates high selectivity for the H2 receptor, with significantly lower affinity for H1 and H3 receptors, and is reported to be inactive at the H4 receptor. This selectivity makes it an invaluable research compound for isolating and studying H2 receptor-mediated pathways.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | S-[3-(N,N-dimethylamino)propyl]isothiourea dihydrochloride |

| Molecular Formula | C₆H₁₅N₃S · 2HCl |

| Molecular Weight | 234.19 g/mol |

| CAS Number | 23256-33-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Pharmacological Profile: Quantitative Data

The following tables summarize the quantitative data for this compound's activity at histamine receptors.

Table 1: Potency of Dimaprit at the Histamine H2 Receptor

| Parameter | Value (nM) | Assay Type | Cell Line/Tissue |

| EC₅₀ | 3600 | cAMP Functional | Recombinant CHO-K1 Cells |

Table 2: Selectivity Profile of Dimaprit across Histamine Receptors

| Receptor | Parameter | Value (nM) | Notes |

| H2 | EC₅₀ | 3600 | Potent agonist activity. |

| H1 | - | > 1,000,000 | Reported to have less than 0.0001% the activity of histamine at H1 receptors, indicating negligible affinity. |

| H3 | Ki | 282 (pKi 6.55) | Binding affinity determined in rat brain cortex homogenates.[1] Shows some affinity, but significantly less than for the H2 receptor's functional potency. |

| H4 | - | Inactive | Found to be inactive at the human H4 receptor in studies with VUF 8430.[2] |

Signaling Pathway and Experimental Workflows

H2 Receptor Signaling Pathway

Activation of the histamine H2 receptor by Dimaprit initiates a canonical Gs-coupled signaling cascade.

Experimental Workflow: Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound for a receptor.

Logical Relationship: Dimaprit's Receptor Selectivity

The pharmacological utility of Dimaprit is defined by its high selectivity for the H2 receptor over other histamine receptor subtypes.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of Dimaprit for the histamine H2 receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human H2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Tiotidine or another suitable H2 receptor antagonist radioligand.

-

Unlabeled ligand: this compound.

-

Non-specific binding control: A high concentration of a non-radiolabeled H2 antagonist (e.g., 10 µM Cimetidine).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

-

Vacuum filtration manifold.

-

-

Procedure:

-

Prepare serial dilutions of Dimaprit in binding buffer.

-

In a 96-well plate, add in order:

-

Binding buffer.

-

Cell membranes (typically 20-50 µg of protein per well).

-

Either Dimaprit dilution (for competition curve), buffer (for total binding), or non-specific binding control.

-

Radioligand at a concentration near its Kd.

-

-

Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

-

Quantify the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding counts from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of Dimaprit.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol describes a method to measure the functional potency (EC₅₀) of Dimaprit in stimulating cAMP production.

-

Materials:

-

A cell line expressing the H2 receptor (e.g., CHO-K1 or HEK293).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS or PBS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

This compound.

-

Forskolin (as a positive control to directly activate adenylyl cyclase).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Multi-well cell culture plates (e.g., 96- or 384-well).

-

-

Procedure:

-

Seed the cells in multi-well plates and grow to an appropriate confluency (e.g., 80-90%).

-

On the day of the assay, remove the culture medium and wash the cells with stimulation buffer.

-

Add stimulation buffer to each well and pre-incubate at 37°C for a short period (e.g., 15-30 minutes).

-

Prepare serial dilutions of Dimaprit in stimulation buffer.

-

Add the Dimaprit dilutions to the respective wells. Include wells with buffer only (basal control) and forskolin (positive control).

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method (e.g., reading fluorescence on a plate reader).

-

-

Data Analysis:

-

Generate a standard curve if required by the kit.

-

Convert the raw data (e.g., fluorescence ratio) to cAMP concentrations.

-

Plot the cAMP concentration as a function of the log concentration of Dimaprit.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ and the maximum response (Emax).

-

Conclusion

This compound remains an essential tool in histamine research due to its high selectivity as an H2 receptor agonist. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to utilize Dimaprit in their studies of H2 receptor pharmacology and signaling. The clear visualization of its mechanism and experimental application further aids in the design and interpretation of experiments involving this important compound.

References

The Role of Dimaprit Dihydrochloride in Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimaprit dihydrochloride is a potent and selective synthetic agonist for the histamine H2 receptor.[1] Unlike the endogenous ligand histamine, which also interacts with H1 and H3 receptors, dimaprit's specificity for the H2 receptor makes it an invaluable tool for elucidating the physiological and pharmacological roles of this receptor subtype.[2] This is particularly relevant in the context of gastric acid secretion, where the H2 receptor plays a pivotal role.[3][4] This technical guide provides an in-depth overview of dimaprit's mechanism of action, its effects on gastric acid secretion supported by quantitative data, detailed experimental protocols for its study, and visualizations of the key pathways and workflows.

Dimaprit, chemically known as 3-(dimethylamino)propyl carbamimidothioate dihydrochloride, is a non-imidazole compound that does not readily cross the blood-brain barrier.[5] Its primary application in research is the stimulation of physiological processes mediated by the H2 receptor, most notably the secretion of gastric acid by parietal cells in the stomach lining.[3]

Mechanism of Action: The H2 Receptor Signaling Pathway

The stimulatory effect of dimaprit on gastric acid secretion is mediated through its interaction with the histamine H2 receptor, a G-protein coupled receptor (GPCR) located on the basolateral membrane of gastric parietal cells.[3][6]

The binding of dimaprit to the H2 receptor initiates a well-defined signal transduction cascade:

-

Receptor Activation: Dimaprit binding induces a conformational change in the H2 receptor.

-

G-Protein Coupling: The activated receptor couples to the stimulatory G-protein, Gs.

-

Adenylate Cyclase Activation: The α-subunit of Gs (Gαs) dissociates and activates the enzyme adenylate cyclase.[3]

-

cAMP Production: Activated adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[3]

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[3]

-

Phosphorylation Cascade: PKA then phosphorylates various intracellular proteins, culminating in the activation of the H+/K+ ATPase (proton pump).[3]

-

Proton Pump Translocation and Acid Secretion: The activated proton pump translocates to the apical membrane of the parietal cell and actively transports H+ ions into the gastric lumen in exchange for K+ ions, resulting in the secretion of hydrochloric acid.[7][8]

The following diagram illustrates this signaling pathway:

References

- 1. This compound | H2 receptor Agonist | Hello Bio [hellobio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. What are H2 receptor agonists and how do they work? [synapse.patsnap.com]

- 4. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gastric and cardiac H-2 receptor effects of dimaprit and N'(Me),5(Me)histamine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JCI - Abnormal functional and morphological regulation of the gastric mucosa in histamine H2 receptor–deficient mice [jci.org]

- 7. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

In Vivo Cardiovascular Profile of Dimaprit Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Dimaprit dihydrochloride is a potent and selective histamine H2 receptor agonist. In vivo, its primary cardiovascular effects are vasodilation and a consequent decrease in systemic arterial blood pressure. This guide provides a comprehensive overview of the in vivo cardiovascular effects of Dimaprit, detailing its hemodynamic properties, the underlying signaling pathways, and representative experimental protocols for its investigation.

Quantitative Cardiovascular Effects of this compound

The following tables summarize the dose-dependent effects of intravenously administered Dimaprit on key cardiovascular parameters in various animal models.

Table 1: Effect of this compound on Systemic Arterial Blood Pressure

| Animal Model | Dose Range | Route of Administration | Effect on Blood Pressure | Reference |

| Anesthetized Cat | 0.01 - 1 µmol/kg | Intravenous (bolus) | Dose-dependent decrease | [1] |

| Anesthetized Dog | - | Intravenous (infusion) | Lowered systemic arterial blood pressure | [1] |

| Anesthetized Rat | 0.3 - 100 µmol/kg | Intravenous | Reduction in arterial pressure | [2] |

| Conscious Dog | - | - | Reduction in blood pressure (approximate ED50 of 0.96 µmol/kg-h) | [3] |

Table 2: Effect of this compound on Heart Rate

| Animal Model | Dose Range | Route of Administration | Effect on Heart Rate | Reference |

| Anesthetized Cat | - | Continuous intravenous infusion | No significant change | [1] |

| Anesthetized Rat | 0.1 - 30 µmol/kg | Intravenous | No modification | [2] |

| Anesthetized Rat | 100 µmol/kg | Intravenous | Modest bradycardia | [2] |

| Conscious Dog | - | - | Dose-responsive increase (ED50 of 0.80 µmol/kg-h) | [3] |

Table 3: Effect of this compound on Regional Blood Flow and Vascular Resistance

| Animal Model | Effect | Reference |

| Anesthetized Cat | Increased coronary and gastric blood flows | [1] |

| Anesthetized Cat | Decreased peripheral vascular resistance | [1] |

| Anesthetized Cat | Vasodilation in the femoral vascular bed | [1] |

| Anesthetized Dog | Dose-related increases in myocardial blood flow | [4] |

Experimental Protocols

The following section details a representative experimental protocol for investigating the in vivo cardiovascular effects of this compound in an anesthetized rat model. This protocol is a synthesis of standard methodologies reported in cardiovascular pharmacology studies.

Animal Preparation and Anesthesia

Wistar rats are anesthetized with an intraperitoneal injection of a combination of ketamine (50–100 mg/kg) and xylazine (5–10 mg/kg)[5][6]. The depth of anesthesia is monitored by the absence of the pedal withdrawal reflex. The animal's body temperature is maintained at 37°C using a heating pad.

Surgical Procedure and Instrumentation

-

Tracheotomy: A midline incision is made in the neck to expose the trachea. A cannula is inserted into the trachea to ensure a patent airway.

-

Catheterization of the Carotid Artery: The right common carotid artery is isolated, and a fluid-filled catheter connected to a pressure transducer is inserted to allow for the direct measurement of arterial blood pressure[7].

-

Catheterization of the Jugular Vein: The left jugular vein is cannulated for the intravenous administration of this compound.

-

ECG Monitoring: Needle electrodes are placed subcutaneously on the limbs to record the electrocardiogram (ECG) for heart rate determination.

Drug Preparation and Administration

This compound is dissolved in sterile saline to the desired concentrations. The solutions are prepared fresh on the day of the experiment. Intravenous administration can be performed as a bolus injection or a continuous infusion using a syringe pump.

Data Acquisition and Analysis

Arterial blood pressure and ECG signals are continuously recorded using a data acquisition system. Mean arterial pressure (MAP) and heart rate (HR) are derived from these recordings. Data are typically analyzed by comparing the values before and after drug administration.

Signaling Pathway of Dimaprit-Induced Cardiovascular Effects

Dimaprit exerts its cardiovascular effects primarily through the activation of histamine H2 receptors located on vascular smooth muscle cells and cardiomyocytes. The binding of Dimaprit to the H2 receptor initiates a G-protein-coupled signaling cascade.

Caption: Signaling pathway of Dimaprit-induced vasodilation.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo experiment investigating the cardiovascular effects of Dimaprit.

Caption: A typical in vivo experimental workflow.

References

- 1. The cardiovascular response to dimaprit, a selective histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gastric and cardiac H-2 receptor effects of dimaprit and N'(Me),5(Me)histamine in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Direct cardiac actions of the H2 receptor agonists, impromidine and dimaprit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A review on experimental surgical models and anesthetic protocols of heart failure in rats [frontiersin.org]

- 7. ahajournals.org [ahajournals.org]

Dimaprit Dihydrochloride and Neuronal Nitric Oxide Synthase (nNOS) Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimaprit dihydrochloride, a potent and selective histamine H2 receptor agonist, has emerged as a molecule of interest for its inhibitory effects on neuronal nitric oxide synthase (nNOS). This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and signaling pathways associated with Dimaprit's inhibition of nNOS. The structural similarity of Dimaprit to L-arginine, the endogenous substrate for nNOS, is the basis for its inhibitory activity.[1][2] Understanding this interaction is crucial for researchers in neuroscience and drug development exploring the therapeutic potential and off-target effects of compounds modulating nitric oxide signaling.

Quantitative Data on nNOS Inhibition

Dimaprit inhibits nNOS in a concentration-dependent manner. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50). Structure-activity relationship studies have been conducted on Dimaprit analogues to explore the chemical moieties influencing nNOS inhibition.

| Compound | IC50 (µM) for Rat Brain nNOS | Reference |

| Dimaprit | 49 ± 14 | [1][2] |

| Aminopropylisothiourea | 4.1 ± 0.9 | [1] |

| Methylaminopropylisothiourea | 7.6 (no error reported) | [1] |

Experimental Protocols

The most common method to determine nNOS activity and the inhibitory potential of compounds like Dimaprit is the radiolabeled L-arginine to L-citrulline conversion assay.

nNOS Activity Assay: L-Citrulline Conversion

This assay quantifies the enzymatic activity of nNOS by measuring the formation of [³H]-L-citrulline from [³H]-L-arginine.

Principle:

nNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide. By using radiolabeled L-arginine, the production of radiolabeled L-citrulline can be quantified. The positively charged [³H]-L-arginine is separated from the neutral [³H]-L-citrulline using cation-exchange chromatography. The radioactivity of the eluate, containing [³H]-L-citrulline, is then measured by liquid scintillation counting.

Materials:

-

Enzyme Source: Purified nNOS or tissue homogenate containing nNOS (e.g., rat brain cerebellum).

-

Buffer: 50 mM Tris-HCl buffer (pH 7.4 at 37°C).

-

Substrate: [³H]-L-arginine (specific activity typically 40-70 Ci/mmol).

-

Cofactors:

-

NADPH (1 mM)

-

CaCl₂ (2 mM)

-

Calmodulin

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

-

-

Inhibitor: this compound dissolved in an appropriate solvent (e.g., water).

-

Stop Solution: Ice-cold HEPES buffer (20 mM, pH 5.5) containing EDTA.

-

Separation Resin: Dowex 50W-X8 cation-exchange resin (Na⁺ form).

-

Scintillation Cocktail.

Procedure:

-

Preparation of Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, NADPH, CaCl₂, calmodulin, BH4, and [³H]-L-arginine.

-

Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the reaction tubes.

-

Enzyme Addition: Initiate the reaction by adding the nNOS enzyme preparation to the tubes. The final reaction volume is typically 100 µL.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 45 minutes).[2]

-

Reaction Termination: Stop the reaction by adding 1 mL of ice-cold Stop Solution.

-

Separation of [³H]-L-citrulline:

-

Add 1 mL of a 50% aqueous slurry of Dowex 50W-X8 resin to each tube.

-

Vortex the tubes and centrifuge to pellet the resin. The resin binds the unreacted [³H]-L-arginine.

-

-

Quantification:

-

Transfer an aliquot of the supernatant (containing [³H]-L-citrulline) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each Dimaprit concentration compared to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

nNOS Signaling Pathway and Inhibition by Dimaprit

Neuronal nitric oxide synthase is a calcium/calmodulin-dependent enzyme that produces nitric oxide (NO) from L-arginine. NO is a critical signaling molecule in the nervous system, involved in processes such as neurotransmission, synaptic plasticity, and neurotoxicity.

The canonical signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP) from GTP. cGMP then activates protein kinase G (PKG), leading to downstream cellular effects.

Dimaprit, due to its structural similarity to L-arginine, acts as a competitive inhibitor of nNOS, blocking the synthesis of NO and subsequently attenuating the downstream signaling cascade.

Caption: nNOS signaling pathway and its inhibition by Dimaprit.

Experimental Workflow for Assessing nNOS Inhibition

The following diagram illustrates the logical flow of an experiment designed to quantify the inhibitory effect of Dimaprit on nNOS activity.

References

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Dimaprit Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimaprit dihydrochloride is a potent and highly selective agonist for the histamine H2 receptor.[1][2][3] Structurally distinct from histamine, it is an isothiourea derivative that has been instrumental in characterizing the physiological roles of the H2 receptor. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental applications. Beyond its primary activity at the H2 receptor, Dimaprit has also been shown to inhibit neuronal nitric oxide synthase (nNOS).[1][2]

Core Mechanism of Action

This compound primarily exerts its effects by binding to and activating the histamine H2 receptor, a G-protein coupled receptor (GPCR). Activation of the H2 receptor stimulates the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, leading to a cellular response.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound via the Histamine H2 receptor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition

| Parameter | Value | Species/Tissue | Comments |

| Histamine H2 Receptor | |||

| Ki | 44 µM | Guinea pig right atrium | |

| Relative Potency vs. Histamine | 71 | Guinea pig right atrium | |

| Histamine H1 Receptor | |||

| Relative Potency vs. Histamine | <0.0001 | - | Demonstrates high selectivity for H2 over H1 receptors.[1][4] |

| Histamine H3 Receptor | |||

| Relative Potency vs. Histamine | <0.008 | - | |

| Neuronal Nitric Oxide Synthase (nNOS) | |||

| IC50 | 49 µM | - | Inhibits nNOS at higher concentrations.[1][2] |

Table 2: In Vivo Potency and Efficacy

| Effect | Species | Dose/Concentration | Route of Administration |

| Stimulation of Gastric Acid Secretion | Rat | 1.25 µM/kg/min | Intravenous (i.v.) |

| Cat | 2-64 µM/h | Intravenous (i.v.) | |

| Dog | 1-100 nM/kg/min | Intravenous (i.v.) | |

| Reduction in Blood Pressure | Cat | 0.01-1 µM/kg | Intravenous (i.v.) |

| Vasodilation | Cat | 1-100 nM | Intra-arterial |

| Inhibition of TNF-α production | Mouse | 200 mg/kg | Oral |

| Anti-tumor Activity | Mouse | - | Intraperitoneal (i.p.) |

In Vitro Effects and Experimental Protocols

Histamine H2 Receptor Activation

Effect: Dimaprit acts as a full agonist at the H2 receptor, stimulating downstream signaling pathways.

Experimental Protocol: In Vitro Histamine H2 Receptor Functional Assay (cAMP Accumulation)

This protocol outlines a method to measure the increase in intracellular cyclic AMP (cAMP) in response to H2 receptor activation by Dimaprit.

Materials:

-

HEK293 cells stably expressing the human histamine H2 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

This compound.

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Culture: Culture the H2 receptor-expressing HEK293 cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Seeding: Harvest the cells and seed them into 96-well or 384-well plates at a predetermined density. Allow the cells to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Assay: a. Remove the culture medium from the wells and wash the cells once with the assay buffer. b. Add the phosphodiesterase inhibitor (e.g., 500 µM IBMX) to all wells and incubate for 30 minutes at 37°C. c. Add the serially diluted this compound to the respective wells. Include a vehicle control. d. Incubate the plate for 30-60 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the Dimaprit concentration to generate a dose-response curve and determine the EC50 value.

Workflow Diagram: In Vitro cAMP Assay

Caption: Workflow for an in vitro cAMP accumulation assay.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Effect: At micromolar concentrations, Dimaprit inhibits the activity of nNOS.[1]

Experimental Protocol: In Vitro nNOS Inhibition Assay

This protocol describes a method to measure the inhibition of nNOS activity by Dimaprit using a commercially available kit.

Materials:

-

Recombinant nNOS enzyme.

-

nNOS assay kit (containing necessary buffers, L-arginine, NADPH, and a fluorescent probe).

-

This compound.

-

96-well black microplate.

-

Plate reader with fluorescence detection capabilities.

Procedure:

-

Reagent Preparation: Prepare all reagents as per the nNOS assay kit manufacturer's instructions.

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Assay: a. To the wells of the 96-well plate, add the assay buffer, nNOS enzyme, and the serially diluted this compound or vehicle control. b. Pre-incubate the plate for 10-15 minutes at room temperature. c. Initiate the reaction by adding L-arginine and NADPH to all wells. d. Incubate the plate for the time specified in the kit protocol (e.g., 60 minutes) at 37°C, protected from light.

-

Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of nNOS inhibition for each Dimaprit concentration and plot it against the log of the concentration to determine the IC50 value.

In Vivo Effects and Experimental Protocols

Stimulation of Gastric Acid Secretion

Effect: Dimaprit is a potent stimulator of gastric acid secretion in various animal models.[1]

Experimental Protocol: Measurement of Gastric Acid Secretion in Anesthetized Rats

Materials:

-

Male Wistar rats (200-250 g).

-

Urethane for anesthesia.

-

Surgical instruments for cannulation.

-

Perfusion pump.

-

pH meter and electrode.

-

Saline solution (0.9% NaCl).

-

This compound for infusion.

Procedure:

-

Animal Preparation: Anesthetize the rat with urethane (e.g., 1.25 g/kg, i.p.).

-

Surgical Procedure: a. Perform a tracheotomy to ensure a clear airway. b. Cannulate the jugular vein for intravenous infusion of Dimaprit. c. Expose the stomach through a midline abdominal incision. d. Insert a cannula into the forestomach and another at the pylorus to allow for continuous perfusion of the stomach.

-

Stomach Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min) using a perfusion pump.

-

Basal Acid Secretion: Collect the perfusate every 15 minutes and measure the pH to determine the basal acid secretion rate.

-

Dimaprit Administration: Infuse this compound intravenously at a constant rate (e.g., 1.25 µM/kg/min).

-

Stimulated Acid Secretion: Continue to collect the perfusate every 15 minutes and measure the pH to determine the stimulated acid secretion rate.

-

Data Analysis: Calculate the acid output (in µmol H+/min) and compare the basal and stimulated secretion rates.

Cardiovascular Effects

Effect: Dimaprit causes a dose-dependent decrease in blood pressure due to vasodilation.[1]

Experimental Protocol: Assessment of Cardiovascular Effects in Anesthetized Cats

Materials:

-

Adult cats of either sex.

-

Anesthetic agent (e.g., pentobarbital sodium).

-

Surgical instruments.

-

Pressure transducer and recording system for blood pressure measurement.

-

Catheter for cannulation of the femoral artery and vein.

-

This compound solution.

Procedure:

-

Animal Preparation: Anesthetize the cat and maintain a stable level of anesthesia throughout the experiment.

-

Surgical Procedure: a. Cannulate the femoral artery and connect it to a pressure transducer to continuously monitor arterial blood pressure. b. Cannulate the femoral vein for intravenous administration of Dimaprit.

-

Baseline Measurement: Record the baseline mean arterial pressure (MAP) for a stable period.

-

Dimaprit Administration: Administer this compound as a bolus intravenous injection at increasing doses (e.g., 0.01, 0.1, 1 µM/kg).

-

Data Recording: Continuously record the blood pressure response to each dose of Dimaprit.

-

Data Analysis: Calculate the change in MAP from baseline for each dose and construct a dose-response curve.

Anti-inflammatory Effects

Effect: Dimaprit has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α.

Experimental Protocol: In Vivo Inhibition of LPS-Induced TNF-α Production in Mice

Materials:

-

Male BALB/c mice.

-

Lipopolysaccharide (LPS).

-

This compound.

-

Saline solution.

-

ELISA kit for mouse TNF-α.

-

Blood collection supplies.

Procedure:

-

Animal Groups: Divide the mice into at least three groups: vehicle control, LPS only, and LPS + Dimaprit.

-

Dimaprit Administration: Administer this compound (e.g., 200 mg/kg) or vehicle orally to the respective groups one hour before LPS challenge.

-

LPS Challenge: Inject LPS (e.g., 10 mg/kg) intraperitoneally into the LPS only and LPS + Dimaprit groups.

-

Blood Collection: At a predetermined time point after LPS injection (e.g., 1.5 hours), collect blood samples from all mice via cardiac puncture.

-

Plasma Separation: Centrifuge the blood samples to obtain plasma.

-

TNF-α Measurement: Measure the concentration of TNF-α in the plasma samples using a mouse TNF-α ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Compare the plasma TNF-α levels between the different experimental groups.

Anti-tumor Activity

Effect: In some experimental models, Dimaprit has demonstrated anti-tumor properties.[5]

Experimental Protocol: Assessment of In Vivo Anti-tumor Activity in a Mouse Xenograft Model

Materials:

-

Immunocompromised mice (e.g., nude mice).

-

Cancer cell line (e.g., human fibrosarcoma cells).

-

Matrigel.

-

This compound.

-

Calipers for tumor measurement.

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

-

Animal Groups: Randomize the mice into a control group and a Dimaprit treatment group.

-

Treatment: Administer this compound (e.g., daily intraperitoneal injections) to the treatment group and a vehicle to the control group.

-

Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

-

Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Compare the tumor growth curves between the control and Dimaprit-treated groups.

Logical Relationship Diagram: In Vivo Experimental Design

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Theoretical studies on the histamine H2 receptor: construction of a receptor model based on the structural properties of dimaprit and N alpha-guanylhistamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cardiovascular response to dimaprit, a selective histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo and in vitro anti-tumour activity of dimaprit - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dimaprit Dihydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimaprit dihydrochloride is a potent and selective agonist for the histamine H2 receptor, a member of the G protein-coupled receptor (GPCR) family. Its high specificity makes it a valuable tool for investigating the physiological and pathological roles of the H2 receptor and for studying the downstream signaling pathways.[1][2] Upon binding to the H2 receptor, Dimaprit initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating a wide range of cellular responses.[3][4][5]

These application notes provide a detailed experimental protocol for utilizing this compound in a cell culture setting to study H2 receptor activation and downstream cAMP signaling. The provided methodologies and data presentation guidelines are intended to assist researchers in designing and executing robust and reproducible experiments.

Data Presentation

Quantitative data from experiments with this compound should be meticulously recorded and presented for clear interpretation and comparison. The following table summarizes key quantitative parameters for this compound based on published literature.

| Parameter | Value | Cell Line/System | Reference |

| EC50 for cAMP increase | 5.7 x 10⁻⁶ M | HL-60 | [6] |

| Ki for H2 Receptor | 44 µM | Guinea pig right atrium | [7] |

| IC50 for nNOS inhibition | 49 µM | Not specified | [8][9] |

| Effective Concentration | 10⁻⁵ M - 10⁻⁴ M | Rat spleen cells | [10] |

| Observed Effect | 30-fold increase in cAMP levels | HL-60 | [6] |

Signaling Pathway

The activation of the histamine H2 receptor by this compound initiates a well-defined signaling cascade. The following diagram illustrates this pathway.

Caption: Signaling pathway of this compound via the H2 receptor.

Experimental Protocols

This section outlines a detailed protocol for treating a cell line, such as HL-60 human promyelocytic leukemia cells, with this compound and subsequently measuring the intracellular cAMP concentration.

Materials

-

Cell Line: HL-60 (or other cell line expressing histamine H2 receptors)

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Phosphate Buffered Saline (PBS) , pH 7.4

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

cAMP Assay Kit (e.g., ELISA, HTRF, or other suitable format)

-

Cell lysis buffer (compatible with the chosen cAMP assay)

-

Reagents for protein quantification (e.g., BCA or Bradford assay kit)

-

Sterile, nuclease-free water

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Plate reader capable of detecting the signal from the chosen cAMP assay

Experimental Workflow Diagram

The following diagram provides a visual representation of the experimental workflow.

Caption: Experimental workflow for this compound treatment and cAMP assay.

Step-by-Step Protocol

1. Cell Culture and Seeding:

-

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁵ to 5 x 10⁵ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24-48 hours to allow cells to attach and resume growth.

2. Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water or PBS.

-

To ensure complete dissolution, you may need to gently warm the solution to 37°C and use an ultrasonic bath.[9]

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Aliquot the stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

3. Preparation of Working Solutions:

-

On the day of the experiment, prepare serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations (e.g., ranging from 10⁻⁸ M to 10⁻⁴ M).

-

Also, prepare a vehicle control (medium without Dimaprit).

4. Treatment of Cells:

-

Carefully remove the culture medium from the wells.

-

(Optional but recommended) To prevent the degradation of cAMP, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor like IBMX (final concentration of 0.1-0.5 mM) for 15-30 minutes at 37°C.

-

Add 100 µL of the prepared Dimaprit working solutions or the vehicle control to the respective wells.

-

Incubate the plate at 37°C for a predetermined time, typically 15-60 minutes. A 30-minute incubation is a good starting point.[2]

5. Cell Lysis:

-

After the incubation period, remove the treatment medium.

-

Add the appropriate volume of cell lysis buffer (as recommended by the cAMP assay kit manufacturer) to each well.

-

Incubate the plate on a shaker for 10-20 minutes at room temperature to ensure complete cell lysis.

6. cAMP Measurement:

-

Perform the cAMP assay on the cell lysates according to the manufacturer's protocol. This typically involves the addition of detection reagents and measurement of the signal (e.g., absorbance, fluorescence, or luminescence).

-

Generate a standard curve using the cAMP standards provided in the kit.

7. Data Analysis:

-

Use the standard curve to determine the concentration of cAMP in each sample.

-

(Optional but recommended) Normalize the cAMP concentration to the total protein concentration in each well to account for variations in cell number. To do this, perform a protein assay (e.g., BCA) on a parallel set of wells or on a small aliquot of the lysate.

-

Plot the normalized cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.

-

Calculate the EC50 value, which is the concentration of Dimaprit that produces 50% of the maximal response.

Conclusion

This compound is a powerful pharmacological tool for the specific activation of the histamine H2 receptor. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in cell culture experiments to investigate H2 receptor signaling and its downstream consequences. Adherence to these detailed methodologies will facilitate the generation of reliable and reproducible data, contributing to a deeper understanding of the role of the histamine H2 receptor in various biological processes.

References

- 1. Modulation of H2 histamine receptor-mediated cAMP generation and granulocytic differentiation by extracellular nucleotides via activation of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of dimaprit on growth and differentiation of human promyelocytic cell line, HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PathWhiz [smpdb.ca]

- 4. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Histamine H2 receptor desensitization in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | CAS:23256-33-9 | Standard H2 selective agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. scilit.com [scilit.com]

Preparation of Dimaprit Dihydrochloride Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimaprit dihydrochloride is a potent and selective agonist for the histamine H2 receptor, making it a valuable tool in pharmacological research.[1][2] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound stock solutions in both in vitro and in vivo research settings.

Chemical Properties and Solubility

This compound is a white to off-white crystalline solid.[3] Understanding its solubility in various solvents is the first step in preparing a stock solution. The choice of solvent will depend on the experimental system and the required concentration.

Table 1: Solubility and Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅N₃S · 2HCl | [3][4] |

| Molecular Weight | 234.2 g/mol | [3][4] |

| Solubility in Water | Up to 100 mM | [5][6] |

| Solubility in DMSO | Approx. 30 mg/mL | [3][4] |

| Solubility in DMF | Approx. 30 mg/mL | [3][4] |

| Solubility in DMSO:PBS (pH 7.2) (1:3) | Approx. 0.25 mg/mL | [3][4] |

| Storage of Solid | -20°C, desiccated | [4][5] |

| Stability of Solid | ≥ 4 years at -20°C | [3][4] |

Recommended Solvents and Stock Solution Preparation

The choice of solvent is crucial and should be compatible with the downstream application. For most cell culture experiments, preparing a concentrated stock in an organic solvent like DMSO, followed by dilution in aqueous media, is standard practice. For in vivo studies, aqueous solutions are often preferred.

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol is suitable for most in vitro applications.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Pre-warm the this compound powder to room temperature before opening the vial, especially if stored at -20°C, to prevent condensation.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.342 mg of the compound (Molecular Weight = 234.2 g/mol ).

-

Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 2.342 mg, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[7]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. For long-term storage, -80°C is recommended.[8]

Protocol for Preparing a 100 mM Aqueous Stock Solution

This protocol is suitable for applications where DMSO may interfere with the experimental results.

Materials:

-

This compound powder

-

Sterile, deionized or distilled water

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Procedure:

-

Pre-warm the this compound powder to room temperature.

-

Weigh the desired amount of powder. To prepare 1 mL of a 100 mM stock solution, weigh out 23.42 mg of the compound.

-

Add the appropriate volume of sterile water. For a 100 mM solution from 23.42 mg, add 1 mL of water.

-

Vortex vigorously until the solid is fully dissolved. Sonication may be used to facilitate dissolution.

-

Sterile filter the solution using a 0.22 µm syringe filter if sterility is required for the application.

-

Use immediately or aliquot and store at -20°C for up to one month.[6] It is generally recommended to prepare fresh aqueous solutions on the day of use.[6][7]

Storage and Stability of Stock Solutions

Proper storage is essential to maintain the activity of the this compound stock solution.

Table 2: Storage and Stability of this compound Stock Solutions

| Solvent | Storage Temperature | Stability | Source(s) |

| DMSO | -20°C | Up to 1 month | [1][9] |

| DMSO | -80°C | Up to 6 months | [4] |

| Water | -20°C | Up to 1 month | [6] |

| Aqueous Buffers | 4°C | Not recommended for more than one day | [4] |

Note: Always bring aliquots to room temperature and ensure the solution is precipitate-free before use.[6] Avoid repeated freeze-thaw cycles.

Application Examples and Working Concentrations

The final concentration of this compound will vary depending on the specific experiment.

-

In Vitro Studies: For cell-based assays, working concentrations typically range from 1 µM to 100 µM.[10][11][12][13][14] The DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

-

In Vivo Studies: For animal studies, dosages can range from 1 mg/kg to 200 mg/kg, administered via intravenous or oral routes.[4][10][15] The choice of vehicle will depend on the administration route and the required concentration. For intravenous injection, a saline solution may be appropriate.

Safety Precautions

This compound should be handled with care. It is recommended to wear personal protective equipment, including gloves, a lab coat, and safety glasses.[2][10][16][17] Avoid inhalation of the powder and contact with skin and eyes.[2][10][16][17]

Signaling Pathway and Experimental Workflow

Dimaprit acts as an agonist at the histamine H2 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

Caption: Histamine H2 Receptor Signaling Pathway.

The following diagram illustrates a typical workflow for preparing a this compound stock solution for use in a cell-based assay.

References

- 1. This compound | Histamine H2 Receptors | Tocris Bioscience [tocris.com]

- 2. Dimaprit - Wikipedia [en.wikipedia.org]

- 3. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

- 8. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Efficacy of a selective histamine H2 receptor agonist, dimaprit, in experimental models of endotoxin shock and hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo and in vitro anti-tumour activity of dimaprit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Antiproliferative and depigmenting effects of the histamine (H2) agonist dimaprit and its derivatives on human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Histamine H2 receptor desensitization in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The cardiovascular response to dimaprit, a selective histamine H2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]

- 17. Mechanism of action of H2-antagonists on histamine- or dimaprit-stimulated H2-receptors of spontaneously beating guinea-pig atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dimaprit Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimaprit dihydrochloride is a potent and highly selective agonist for the histamine H2 receptor.[1][2] It is a valuable pharmacological tool for investigating the physiological and pathological roles of the H2 receptor signaling pathway. These application notes provide essential information on the recommended solvents, solution preparation, and a detailed protocol for a common cell-based assay involving this compound.

Mechanism of Action

Dimaprit mimics the action of endogenous histamine at the H2 receptor, a G protein-coupled receptor (GPCR). Activation of the H2 receptor primarily involves the coupling to the Gs alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade beginning with the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, mediating the cellular response.[3]

Solubility and Solution Preparation

The solubility of this compound is a critical factor for the successful design and execution of in vitro and in vivo experiments. The following table summarizes the solubility of this compound in various common solvents.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

| Water | 23.42 | 100 |

| DMSO | 30.0 | 128.10 |

| DMF | 30.0 | 128.10 |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 | 1.07 |

Data compiled from multiple sources.[4][5]

Stock Solution Preparation:

For most applications, it is recommended to prepare a concentrated stock solution in a suitable solvent, which can then be diluted to the final working concentration in the experimental buffer or medium.

-

Water: this compound is readily soluble in water up to 100 mM.[3][6][7] For aqueous stock solutions, it is recommended to prepare them fresh on the day of use.

-

DMSO and DMF: this compound is also highly soluble in organic solvents like DMSO and dimethylformamide (DMF), with a solubility of approximately 30 mg/mL.[4][5] Stock solutions in these solvents can be stored for longer periods.

-

Aqueous Buffers: The compound is sparingly soluble in aqueous buffers.[8] To achieve the desired concentration in a buffer, it is advisable to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer of choice.[8]

Storage of Solutions:

-

Aqueous solutions: It is not recommended to store aqueous solutions for more than one day.[8]

-

DMSO/DMF stock solutions: Aliquot and store at -20°C for up to one month or at -80°C for up to six months.[9] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Cell-Based Cyclic AMP (cAMP) Assay

This protocol describes a general method for measuring the agonist activity of this compound on H2 receptor-expressing cells by quantifying the intracellular accumulation of cAMP.

Materials:

-

This compound

-

H2 receptor-expressing cells (e.g., HEK293 cells stably expressing the human H2 receptor)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES)

-

3-isobutyl-1-methylxanthine (IBMX)

-

cAMP assay kit (e.g., cAMP-Glo™ Assay, Promega)

-

Multi-well plates (e.g., 96-well white, clear-bottom plates)

Protocol:

-

Cell Culture: Culture the H2 receptor-expressing cells in the appropriate medium supplemented with FBS in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Allow the cells to adhere and grow overnight.

-

Compound Preparation:

-

Prepare a concentrated stock solution of this compound in water or DMSO.

-

Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations for the dose-response curve.

-

-

Assay Procedure:

-

On the day of the assay, remove the culture medium from the wells.

-

Wash the cells gently with PBS.

-

Add assay buffer containing a phosphodiesterase inhibitor, such as IBMX (typically 0.5 mM), to each well and incubate for a short period (e.g., 10-30 minutes) at 37°C. This step is crucial to prevent the degradation of cAMP.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (assay buffer with IBMX only).

-

Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for H2 receptor stimulation and cAMP production.

-

-

cAMP Measurement:

-

Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit. For bioluminescent assays like cAMP-Glo™, this typically involves adding a lysis reagent followed by a detection reagent that generates a luminescent signal proportional to the cAMP concentration.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the luminescent signal (or cAMP concentration) against the logarithm of the this compound concentration.

-

Calculate the EC50 value, which is the concentration of Dimaprit that produces 50% of the maximal response.

-

Visualizations

Caption: Histamine H2 Receptor Signaling Pathway.

Caption: Experimental Workflow for Dimaprit Solution.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Histamine H2 Receptors | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. Distinct roles of histamine H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histamine H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]

Application Notes and Protocols for Intraperitoneal Administration of Dimaprit Dihydrochloride in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimaprit dihydrochloride is a potent and selective agonist for the histamine H2 receptor.[1] It is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of H2 receptor activation. In addition to its primary target, Dimaprit has been shown to inhibit neuronal nitric oxide synthase (nNOS) at higher concentrations, with an IC50 of 49 μM.[1] This dual activity should be considered when interpreting experimental results.

These application notes provide a comprehensive overview of the intraperitoneal (IP) administration of this compound in mice, including its applications in studying inflammation and cancer, detailed experimental protocols, and a summary of reported in vivo and in vitro effects.

Applications

-

Anti-inflammatory and Immunomodulatory Studies: Activation of the histamine H2 receptor has been shown to downregulate the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[1] This makes Dimaprit a useful tool for investigating the role of H2 receptors in inflammatory conditions like endotoxin shock and hepatitis.

-

Cancer Research: Studies have shown that daily intraperitoneal administration of Dimaprit can lead to a decrease in tumor growth and an increase in survival in mice with fibrosarcoma.[2]

-

Cardiovascular Research: Dimaprit has been used to study the effects of H2 receptor activation on the cardiovascular system, including its impact on blood pressure and heart rate. However, it is important to note that many of these studies have been conducted in species other than mice or have utilized intravenous administration.

-

Gastrointestinal Studies: As an H2 receptor agonist, Dimaprit can stimulate gastric acid secretion and is a useful tool for studying the mechanisms of acid production and the effects of H2 receptor antagonists.

Data Presentation

The following tables summarize the quantitative data from studies involving this compound.

Table 1: In Vivo Efficacy of this compound in Mouse Models

| Model | Administration Route | Dosage | Effect | Reference |

| Endotoxin Shock (LPS-induced) | Oral | 200 mg/kg | 71% inhibition of plasma TNF-α increase | [1] |

| Hepatitis (Galactosamine/LPS-induced) | Oral | 200 mg/kg | 99% reduction in plasma TNF-α increase; 82% reduction in L-alanine aminotransferase | [1] |

| Fibrosarcoma | Intraperitoneal (daily) | Not specified in abstract | Decreased tumor growth and increased survival | [2] |

Table 2: In Vitro Activity of this compound

| Assay | Cell Type | IC50 / Concentration | Effect | Reference |

| TNF-α Production Inhibition | Mouse Peritoneal Macrophages & Human Peripheral Blood Monocytes (LPS-stimulated) | 1 µM (IC50) | Dose-dependent inhibition of TNF-α production | [1] |

| Neuronal Nitric Oxide Synthase (nNOS) Inhibition | Not specified | 49 µM (IC50) | Inhibition of nNOS | [1] |

| ³H-thymidine Incorporation | Tumor Cell Cultures | 10⁻⁴ M | Inhibition of incorporation | [2] |

Experimental Protocols

Protocol 1: General Intraperitoneal Administration of this compound in Mice

This protocol provides a general guideline for the IP injection of this compound. Specific doses and volumes should be optimized based on the experimental design and mouse strain.

Materials:

-

This compound

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Sterile 1 ml syringes

-

Sterile 25-27 gauge needles

-

70% ethanol

-

Animal scale

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Preparation of Dimaprit Solution:

-

On the day of injection, prepare a fresh solution of this compound in sterile saline. For example, to achieve a dose of 40 mg/kg in a 25 g mouse with an injection volume of 0.1 ml, a 10 mg/ml solution would be required.

-

Ensure the solution is fully dissolved and at room temperature before injection.

-

-

Animal Handling and Injection:

-

Weigh the mouse to accurately calculate the injection volume. The maximum recommended IP injection volume for mice is 10 ml/kg.

-

Properly restrain the mouse by the scruff of the neck to expose the abdomen.

-

Tilt the mouse's head downwards to allow the abdominal organs to shift cranially.

-

Cleanse the injection site in the lower right abdominal quadrant with a 70% ethanol swab. This location helps to avoid the cecum and urinary bladder.

-

Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

-

Slowly inject the calculated volume of the Dimaprit solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions post-injection.

-

Protocol 2: Evaluation of Anti-inflammatory Effects of Dimaprit in a Mouse Model of Endotoxemia

This protocol is adapted from a study investigating the effects of Dimaprit on LPS-induced inflammation.[1] Note that the original study used oral administration; this protocol is adapted for intraperitoneal administration for research purposes.

Experimental Workflow:

Caption: Experimental workflow for assessing the anti-inflammatory effects of Dimaprit.

Procedure:

-

Animal Groups:

-

Group 1: Vehicle control (saline IP) + Saline challenge

-

Group 2: Vehicle control (saline IP) + LPS challenge

-

Group 3: this compound (dose range, e.g., 10-100 mg/kg IP) + LPS challenge

-

-

Pre-treatment:

-

Administer the appropriate dose of this compound or vehicle (saline) via intraperitoneal injection as described in Protocol 1.

-

-

Induction of Endotoxemia:

-

One hour after the pre-treatment, induce endotoxemia by injecting lipopolysaccharide (LPS) from E. coli (e.g., 8 mg/kg) via the intravenous or intraperitoneal route.

-

-

Sample Collection and Analysis:

-

At a predetermined time point post-LPS administration (e.g., 1.5 hours, when TNF-α levels are expected to peak), collect blood samples via cardiac puncture or another approved method.

-

Prepare plasma and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

-

Signaling Pathways

This compound primarily exerts its effects through the activation of the histamine H2 receptor, a Gs protein-coupled receptor. It can also inhibit neuronal nitric oxide synthase (nNOS) at higher concentrations.

Histamine H2 Receptor Signaling Pathway

Activation of the H2 receptor by Dimaprit initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Caption: Dimaprit-induced H2 receptor signaling cascade.

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

At higher concentrations, Dimaprit can inhibit the activity of nNOS, which is responsible for the synthesis of nitric oxide (NO) from L-arginine.

Caption: Inhibitory effect of Dimaprit on nNOS activity.

Safety Precautions

-

Follow all institutional guidelines for the safe handling and use of laboratory animals.

-

Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound and performing injections.

-

Dispose of all sharps in a designated sharps container.

-

While systemic toxicity via intraperitoneal administration has not been extensively reported, high doses of Dimaprit administered directly into the cerebral ventricles have been shown to be neurotoxic. This should be considered if there is a concern for blood-brain barrier compromise in the experimental model.

By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the roles of the histamine H2 receptor in various physiological and disease models in mice.

References

Determining the Optimal In Vitro Concentration of Dimaprit Dihydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimaprit dihydrochloride is a potent and selective agonist for the histamine H2 receptor.[1][2] Its primary mechanism of action involves the activation of H2 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade mediates a variety of physiological responses, making Dimaprit a valuable tool for in vitro studies of H2 receptor function and downstream cellular effects. This document provides detailed protocols and application notes to guide researchers in determining the optimal concentration of this compound for their specific in vitro experimental needs.

Mechanism of Action

Dimaprit selectively binds to and activates histamine H2 receptors.[4] This interaction initiates a signaling cascade, as illustrated in the pathway diagram below. The resulting increase in intracellular cAMP can influence a wide range of cellular processes, including inflammation, cell proliferation, and gastric acid secretion.[1][5] Notably, Dimaprit has been shown to inhibit TNF-alpha production in vitro with an IC50 of 1 µM in mouse peritoneal macrophages and human peripheral blood monocytes.[5] In other studies, concentrations of 10⁻⁵ M and 10⁻⁴ M were effective in increasing the response of rat spleen cells to T-cell mitogens.[6][7]

Experimental Protocols

To determine the optimal concentration of this compound for a specific in vitro application, a dose-response experiment is essential. The following protocols provide a general framework that can be adapted to various cell types and experimental endpoints.

Protocol 1: Cell Culture and Treatment

-

Cell Seeding:

-